![molecular formula C19H22N4O8S2 B409897 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 457961-05-6](/img/structure/B409897.png)
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound with the molecular formula C₁₉H₂₂N₄O₈S₂ This compound is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with each sulfonyl group further connected to a 2-methyl-5-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1,4-diazepane in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 2-methyl-5-nitrobenzenesulfonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
化学反応の分析
Types of Reactions
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Bis[(2-methyl-5-aminophenyl)sulfonyl]-1,4-diazepane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,4-Bis[(2-carboxy-5-nitrophenyl)sulfonyl]-1,4-diazepane.
科学的研究の応用
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the sulfonyl groups can form strong interactions with amino acid residues in proteins. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1,4-Bis[(2-methylphenyl)sulfonyl]-1,4-diazepane: Lacks the nitro groups, resulting in different reactivity and biological activity.
1,4-Bis[(2-nitrophenyl)sulfonyl]-1,4-diazepane: Lacks the methyl groups, which can affect its solubility and interaction with biological targets.
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-piperazine: Contains a piperazine ring instead of a diazepane ring, leading to different conformational properties.
Uniqueness
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is unique due to the presence of both nitro and methyl groups on the phenyl rings, which confer distinct chemical and biological properties. The diazepane ring provides a flexible scaffold that can adopt various conformations, enhancing its ability to interact with diverse molecular targets.
特性
IUPAC Name |
1,4-bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O8S2/c1-14-4-6-16(22(24)25)12-18(14)32(28,29)20-8-3-9-21(11-10-20)33(30,31)19-13-17(23(26)27)7-5-15(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYDGRMDXURGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
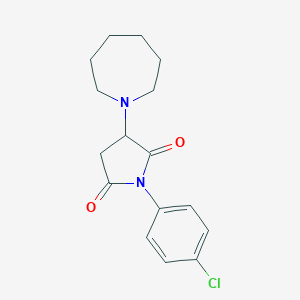
![7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE](/img/structure/B409818.png)
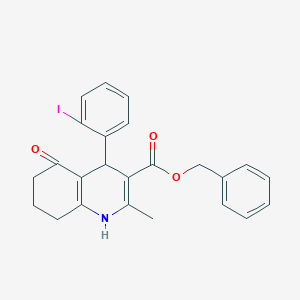
![ETHYL (2Z)-2-[(5-BROMOFURAN-2-YL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409822.png)
![ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409823.png)
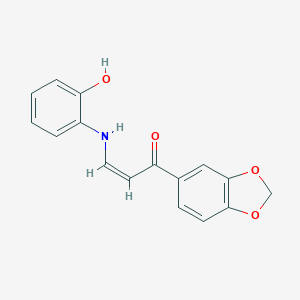
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)
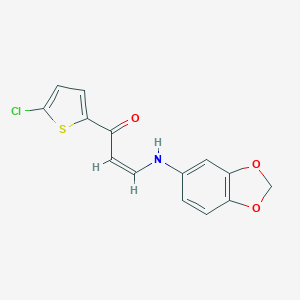
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)
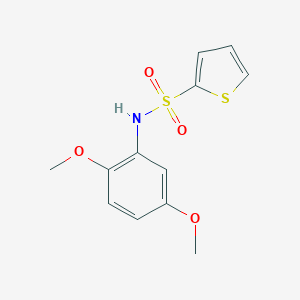
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409838.png)
